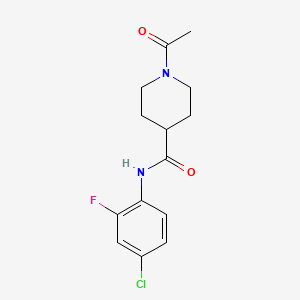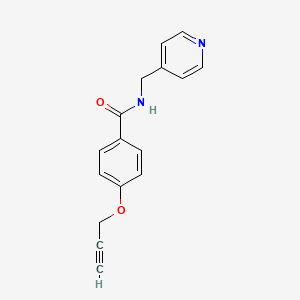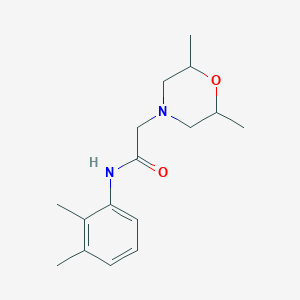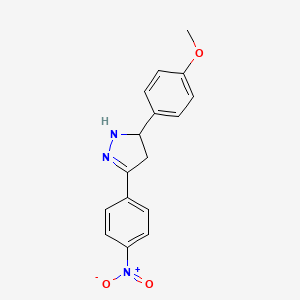
1-acetyl-N-(4-chloro-2-fluorophenyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-N-(4-chloro-2-fluorophenyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ACY-1215 and is a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a crucial role in various cellular processes, including gene expression, protein degradation, and cell motility. ACY-1215 has shown promising results in preclinical studies and is being investigated for its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
作用机制
ACY-1215 works by selectively inhibiting 1-acetyl-N-(4-chloro-2-fluorophenyl)-4-piperidinecarboxamide, which is an enzyme that plays a crucial role in various cellular processes. This compound is responsible for the deacetylation of various proteins, including alpha-tubulin, HSP90, and cortactin. Inhibition of this compound leads to the accumulation of acetylated proteins, ultimately leading to the activation of various cellular pathways, including the unfolded protein response, autophagy, and apoptosis.
Biochemical and Physiological Effects
ACY-1215 has been shown to have various biochemical and physiological effects. In cancer, ACY-1215 leads to the accumulation of misfolded proteins, ultimately leading to cancer cell death. In neurodegenerative disorders, ACY-1215 reduces the accumulation of toxic proteins in the brain, leading to a reduction in disease progression. In autoimmune diseases, ACY-1215 modulates the immune response, leading to a reduction in inflammation.
实验室实验的优点和局限性
ACY-1215 has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of 1-acetyl-N-(4-chloro-2-fluorophenyl)-4-piperidinecarboxamide, which allows for the study of the specific role of this compound in various cellular processes. However, one limitation is that the synthesis of ACY-1215 is a complex process that requires expertise in organic chemistry.
未来方向
There are several future directions for the study of ACY-1215. One future direction is the investigation of ACY-1215 as a potential treatment for other diseases, including infectious diseases and metabolic disorders. Another future direction is the development of more potent and selective 1-acetyl-N-(4-chloro-2-fluorophenyl)-4-piperidinecarboxamide inhibitors. Finally, the investigation of the combination of ACY-1215 with other therapies, including chemotherapy and immunotherapy, is another future direction for the study of ACY-1215.
合成方法
The synthesis of ACY-1215 involves several steps, including the reaction of 4-chloro-2-fluoroaniline with acetic anhydride to form 1-acetyl-4-chloro-2-fluoroaniline. The resulting compound is then reacted with piperidine-4-carboxylic acid to form ACY-1215. The synthesis of ACY-1215 is a complex process that requires expertise in organic chemistry.
科学研究应用
ACY-1215 has been extensively studied for its therapeutic potential in various diseases. In cancer, ACY-1215 has shown promising results in preclinical studies as a potential treatment for multiple myeloma, lymphoma, and solid tumors. ACY-1215 works by inhibiting 1-acetyl-N-(4-chloro-2-fluorophenyl)-4-piperidinecarboxamide, which leads to the accumulation of misfolded proteins, ultimately leading to cancer cell death. In neurodegenerative disorders, ACY-1215 has shown potential as a treatment for Huntington's disease and Alzheimer's disease. ACY-1215 works by reducing the accumulation of toxic proteins in the brain, which are responsible for the progression of these diseases. In autoimmune diseases, ACY-1215 has shown potential as a treatment for lupus and rheumatoid arthritis. ACY-1215 works by modulating the immune response, leading to a reduction in inflammation.
属性
IUPAC Name |
1-acetyl-N-(4-chloro-2-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O2/c1-9(19)18-6-4-10(5-7-18)14(20)17-13-3-2-11(15)8-12(13)16/h2-3,8,10H,4-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQRCNVGOOQZCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5300858.png)

![N-benzyl-2-({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5300865.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5300889.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5300891.png)
![3-(allylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5300901.png)
![(3S*,5R*)-1-[3-(methylthio)propyl]-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5300909.png)
![3-(2,4-dimethylphenyl)-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5300916.png)
![(4R)-4-(4-{[(ethoxycarbonyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N,N-diethyl-L-prolinamide hydrochloride](/img/structure/B5300927.png)


![N-[3-(methylthio)phenyl]-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5300940.png)
![[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]methanol](/img/structure/B5300952.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5300954.png)